3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride
Overview
Description
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been found to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The inhibition of PKB by this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component in this pathway, and its inhibition disrupts the signaling through this pathway . This results in decreased phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, which in turn reduces cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Modifications to the structure of these compounds, such as variation of the linker group between the piperidine and the lipophilic substituent, have been found to result in potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound results in modulation of biomarkers of signaling through PKB in vivo . This leads to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents, reducing agents, and various catalysts. The choice of solvent and temperature also plays a crucial role in the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activity and are used in various therapeutic applications.
Uniqueness
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which contributes to its distinct biological activity. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-piperidin-4-ylpyrido[2,3-d]pyrimidin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-12-10-2-1-5-14-11(10)15-8-16(12)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUZUZYTAFGIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C(C2=O)C=CC=N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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